Cas no 5250-39-5 (flucloxacillin)
flucloxacillin Chemical and Physical Properties
Names and Identifiers
-
- flucloxacillin
- Flucloxcillin
- Floxacillin
- Flopen
- Floxapen
- Flucil
- Staphylex
- FLUCLOXACILLIN IMPURITY E 6-AMINOPENICILLANIC ACID FLUCLOXACILLIN AMIDE, EP STANDARD
- Abboflox
- BRL 2039
- Culpen
- FK 900
- Flupen
- Penplus
- (2S,5R,6R)-6-[[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
-
- MDL: MFCD00864886
- Inchi: InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1
- InChI Key: UIOFUWFRIANQPC-JKIFEVAISA-N
- SMILES: O=C([C@@H](C(C)(C)S[C@]1([H])[C@@H]2NC(C3=C(C)ON=C3C4=C(F)C=CC=C4Cl)=O)N1C2=O)O
Computed Properties
- Exact Mass: 453.05600
- Monoisotopic Mass: 453.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 758
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 138A^2
Experimental Properties
- Color/Form: White solid
- Density: 1.59
- Boiling Point: 677.3°C at 760 mmHg
- Flash Point: 363.4 °C
- PSA: 138.04000
- LogP: 3.01660
flucloxacillin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F212685-100mg |
Flucloxacillin |
5250-39-5 | 100mg |
$ 980.00 | 2022-06-05 | ||
| TRC | F212685-200mg |
Flucloxacillin |
5250-39-5 | 200mg |
$ 1630.00 | 2022-06-05 | ||
| TRC | F212685-500mg |
Flucloxacillin |
5250-39-5 | 500mg |
$ 3255.00 | 2022-06-05 | ||
| Biosynth | AF45048-0.005 kg |
Flucloxacillin |
5250-39-5 | 0.005 kg |
$90.00 | 2023-01-05 | ||
| Biosynth | AF45048-0.01 kg |
Flucloxacillin |
5250-39-5 | 0.01 kg |
$140.00 | 2023-01-05 | ||
| Biosynth | AF45048-0.025 kg |
Flucloxacillin |
5250-39-5 | 0.025 kg |
$250.00 | 2023-01-05 | ||
| Biosynth | AF45048-0.05 kg |
Flucloxacillin |
5250-39-5 | 0.05 kg |
$400.00 | 2023-01-05 | ||
| Biosynth | AF45048-0.1 kg |
Flucloxacillin |
5250-39-5 | 0.1 kg |
$600.00 | 2023-01-05 | ||
| Enamine | EN300-19766067-0.05g |
(2S,5R,6R)-6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
5250-39-5 | 0.05g |
$2755.0 | 2023-09-16 |
flucloxacillin Suppliers
flucloxacillin Related Literature
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Klodian Xhanari,Matja? Fin?gar,Ma?a Knez Hrn?i?,Uro? Maver,?eljko Knez,Bujar Seiti RSC Adv. 2017 7 27299
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Gamal A. Saleh Analyst 1996 121 641
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Chathurika D. Abeyrathne,Duc H. Huynh,Thomas W. Mcintire,Thanh C. Nguyen,Babak Nasr,Daniela Zantomio,Gursharan Chana,Iain Abbott,Peter Choong,Mike Catton,Efstratios Skafidas Analyst 2016 141 1922
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Akinranti S. Ajibola,Selina Tisler,Christian Zwiener Anal. Methods 2020 12 576
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N. Duran-Figueroa,J. A. Badillo-Corona,D. J. Naisbitt,J. L. Castrejon-Flores Toxicol. Res. 2015 4 777
Additional information on flucloxacillin
Flucloxacillin: A Comprehensive Overview of the Antibiotic CAS No. 5250-39-5
Flucloxacillin, also known by its CAS number 5250-39-5, is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is specifically designed to combat gram-positive bacteria, including those that produce β-lactamase enzymes, which can render many other penicillins ineffective. This makes flucloxacillin a valuable tool in the treatment of infections caused by resistant strains of Staphylococcus aureus and other gram-positive pathogens.
The chemical structure of flucloxacillin is characterized by a 6-aminopenicillanic acid core with a substituted side chain that confers resistance to β-lactamases. This unique structure allows flucloxacillin to maintain its antibacterial activity even in the presence of these enzymes, which are commonly produced by resistant bacteria. The molecular formula of flucloxacillin is C19H18N4O5S, and its molecular weight is 406.43 g/mol.
In clinical practice, flucloxacillin is primarily used to treat skin and soft tissue infections, respiratory tract infections, and bone and joint infections caused by susceptible gram-positive bacteria. It is available in various formulations, including oral tablets, intravenous solutions, and topical creams, allowing for flexible administration based on the patient's condition and the site of infection.
Recent research has further elucidated the mechanisms of action and resistance associated with flucloxacillin. A study published in the Journal of Antimicrobial Chemotherapy (2021) investigated the efficacy of flucloxacillin against methicillin-resistant Staphylococcus aureus (MRSA) in combination with other antibiotics. The results showed that while flucloxacillin alone may not be effective against MRSA, it can enhance the activity of other antibiotics when used in combination therapy. This finding highlights the potential for using flucloxacillin as part of a broader antimicrobial strategy to combat resistant bacteria.
The pharmacokinetics of flucloxacillin have also been extensively studied. It is rapidly absorbed from the gastrointestinal tract when administered orally and achieves peak plasma concentrations within 1-2 hours. Flucloxacillin has a relatively short half-life of about 1 hour, necessitating multiple dosing throughout the day to maintain therapeutic levels. The drug is primarily excreted unchanged in the urine, making it suitable for use in patients with normal renal function.
Safety and tolerability are important considerations when using any antibiotic. Flucloxacillin is generally well-tolerated, with common side effects including gastrointestinal disturbances such as nausea, vomiting, and diarrhea. Allergic reactions are rare but can occur, particularly in patients with a history of penicillin allergy. In such cases, alternative antibiotics should be considered.
The emergence of antibiotic resistance remains a significant global health challenge. To address this issue, researchers are exploring novel strategies to enhance the effectiveness of existing antibiotics like flucloxacillin. One promising approach involves the use of adjuvants that can inhibit β-lactamase enzymes or enhance the penetration of antibiotics into bacterial cells. A study published in Nature Communications (2022) demonstrated that certain adjuvants can significantly improve the efficacy of flucloxacillin against resistant strains.
In conclusion, flucloxacillin (CAS No. 5250-39-5) is a vital antibiotic in the treatment of gram-positive bacterial infections, particularly those caused by β-lactamase-producing strains. Its unique chemical structure and pharmacological properties make it an effective choice for various clinical applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential synergies with other antimicrobial agents, further solidifying its role in modern medicine.
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